molecular formula C12H18O2 B042146 5-Benzyloxy-1-pentanol CAS No. 4541-15-5

5-Benzyloxy-1-pentanol

Cat. No.: B042146
CAS No.: 4541-15-5
M. Wt: 194.27 g/mol
InChI Key: RZVDPWSEPVHOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyloxy-1-pentanol: is an organic compound with the molecular formula C12H18O2 . It is a derivative of pentanol, where a benzyl group is attached to the oxygen atom of the hydroxyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

5-Benzyloxy-1-pentanol has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.

    Material Science: It is utilized in the development of new materials with specific properties.

    Biological Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Safety and Hazards

5-Benzyloxy-1-pentanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Mode of Action

It has been synthesized by reacting pentane-1,5-diol with benzyl chloride

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Benzyloxy-1-pentanol are not well-studied. Its bioavailability, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound has a boiling point of 140 °C/0.4 mmHg and a density of 1.008 g/mL at 25 °C , which might influence its pharmacokinetic properties.

Result of Action

It may be used as a starting material in the synthesis of 5-benzyloxypentanal and (±)tanikolide , suggesting potential roles in synthetic chemistry.

Action Environment

It’s known that the compound should be stored under inert gas in a cool and dark place, preferably at room temperature . This suggests that exposure to light, heat, and reactive gases may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Benzyloxy-1-pentanol can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a basis for potential industrial applications. The reaction conditions, such as temperature and pressure, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-1-pentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-benzyloxypentanal.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used.

    Reduction: Reducing agents like or are commonly employed.

    Substitution: Various nucleophiles can be used to substitute the benzyl group, depending on the desired product.

Major Products Formed:

    5-Benzyloxypentanal: (from oxidation)

    This compound: (from reduction)

  • Various substituted derivatives (from substitution reactions)

Comparison with Similar Compounds

  • 4-Benzyloxy-1-butanol
  • 3-Benzyloxy-1-propanol
  • 5-Bromo-1-pentanol

Comparison: 5-Benzyloxy-1-pentanol is unique due to its specific structure, which includes a benzyl group attached to the oxygen atom of the hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the benzyl group can enhance the compound’s stability and influence its interactions with other molecules.

Properties

IUPAC Name

5-phenylmethoxypentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVDPWSEPVHOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277966
Record name 5-Benzyloxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4541-15-5
Record name 4541-15-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzyloxy-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benzyloxy)pentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A stirred solution of 107.0 grams (1.0 mole) of 1,5-pentanediol, 30 ml (0.25 mole) of phenylmethyl bromide and 33.0 grams of 85% potassium hydroxide in 40 ml of xylenes was heated at 110° C. for 18 hours. After this time the reaction mixture was cooled and shaken with diethyl ether and water. The organic layer was washed in turn with water, aqueous 5% hydrochloric acid, water, and with an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished using 0.5-50% diethyl ether in hexanes. The appropriate fractions were combined and concentrated under reduced pressure yielding 27.6 grams of 7-phenyl-6-oxaheptan-1-ol. The nmr spectrum was consistent with the proposed structure.
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxy-1-pentanol
Reactant of Route 2
Reactant of Route 2
5-Benzyloxy-1-pentanol
Reactant of Route 3
Reactant of Route 3
5-Benzyloxy-1-pentanol
Reactant of Route 4
5-Benzyloxy-1-pentanol
Reactant of Route 5
Reactant of Route 5
5-Benzyloxy-1-pentanol
Reactant of Route 6
Reactant of Route 6
5-Benzyloxy-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.